N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
“N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C17H19N3O5S2 and a molecular weight of 409.48. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve reactions between sulfur, α-methylene carbonyl compounds, α-cyano esters, and 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic ring containing a sulfur atom . It also contains a carboxamide group, a benzamido group, and a morpholinosulfonyl group.Scientific Research Applications
Synthesis and Biological Activity
The chemical compound N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is part of a broader class of compounds that have been the focus of various synthetic and biological studies. For instance, a study by Abdalha et al. (2011) explored the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, which involves reactions with different amines to yield carboxamide and benzamide derivatives, including those with morpholine functionalities. This research contributes to the understanding of synthetic pathways and potential applications of similar compounds in medicinal chemistry and other scientific fields (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Antiviral Applications
Another significant area of research is the investigation of the antiviral properties of compounds with similar structures. Ivachtchenko et al. (2019) developed a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate and studied its potential as a hepatitis B virus inhibitor. The compound demonstrated nanomolar inhibitory activity against HBV in vitro, showcasing the potential of such molecules in developing new antiviral drugs (Ivachtchenko, Mitkin, Kravchenko, Kovalenko, Shishkina, Bunyatyan, Konovalova, Dmitrieva, Ivanov, & Langer, 2019).
Molecular Docking and SAR Studies
Research on thiophene-2-carboxamide derivatives by Kausar et al. (2021) involved designing, synthesizing, and characterizing novel compounds for their cholinesterase inhibitory and antioxidant activities, utilizing molecular docking studies to explore binding interactions with enzyme active sites. This work highlights the importance of structure-activity relationships (SAR) in developing effective therapeutic agents (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
Future Directions
Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it’s likely that future research will continue to explore the potential applications of thiophene derivatives, including “N-methyl-2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide”.
Properties
IUPAC Name |
N-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-23-21(27)19-17-5-3-2-4-6-18(17)31-22(19)24-20(26)15-7-9-16(10-8-15)32(28,29)25-11-13-30-14-12-25/h7-10H,2-6,11-14H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGLLQMPBAJOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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